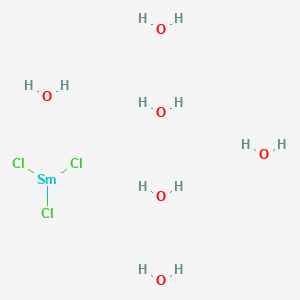

Samarium(III) chloride hexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Samarium(III) chloride hexahydrate can be synthesized through several methods:

-

Ammonium Chloride Route: : This method involves the initial synthesis of ammonium pentachlorosamarium from samarium oxide and ammonium chloride at reaction temperatures of 230°C : [ 10 \text{NH}_4\text{Cl} + \text{Sm}_2\text{O}_3 \rightarrow 2 (\text{NH}_4)_2[\text{SmCl}_5] + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ] The pentachloride is then heated to 350-400°C, resulting in the evolution of ammonium chloride and leaving a residue of the anhydrous trichloride : [ (\text{NH}_4)_2[\text{SmCl}_5] \rightarrow 2 \text{NH}_4\text{Cl} + \text{SmCl}_3 ]

-

Direct Reaction with Hydrochloric Acid: : Samarium metal reacts with hydrochloric acid to form samarium(III) chloride : [ 2 \text{Sm} + 6 \text{HCl} \rightarrow 2 \text{SmCl}_3 + 3 \text{H}_2 ]

-

Dissolution in Hydrochloric Acid: : Aqueous solutions of samarium(III) chloride can be prepared by dissolving metallic samarium or samarium carbonate in hydrochloric acid .

Análisis De Reacciones Químicas

Samarium(III) chloride hexahydrate undergoes various types of chemical reactions:

Oxidation and Reduction: As a moderately strong Lewis acid, samarium(III) chloride can participate in oxidation-reduction reactions.

Substitution Reactions: It can undergo substitution reactions with other halides or ligands.

Coordination Chemistry: Samarium(III) chloride forms complexes with various ligands, which can be used in coordination chemistry.

Common reagents used in these reactions include hydrochloric acid, ammonium chloride, and various ligands. Major products formed from these reactions include samarium complexes and other samarium salts .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Synthesis of Samarium Metal

- Samarium(III) chloride hexahydrate serves as a precursor for the production of samarium metal, which is essential in the manufacturing of high-performance magnets used in various electronic devices. The process typically involves electrolysis of a molten salt mixture containing anhydrous samarium chloride combined with sodium or calcium chloride .

2. Preparation of Organometallic Compounds

- The compound is employed in the synthesis of organometallic complexes, such as bis(pentamethylcyclopentadienyl)alkylsamarium(III). These compounds have significant implications in catalysis and materials science .

3. Catalysis

- This compound has been investigated for its catalytic properties in various chemical reactions, including those in petroleum refining and environmental protection . Its Lewis acid characteristics make it suitable for facilitating numerous organic transformations.

4. Research on New Compounds

- In laboratory settings, this compound is utilized as a starting material for exploring new samarium-based compounds, contributing to the development of novel materials with unique properties .

Industrial Applications

1. Rare Earth Fertilizers

- The compound is used in the production of rare earth fertilizers, which are crucial for enhancing soil fertility and agricultural productivity .

2. Polishing Powders

- Due to its chemical properties, this compound is incorporated into polishing powders, particularly for optical applications where precise surface finishes are required .

Case Studies

Case Study 1: Thermal Decomposition Analysis

In a study examining the thermal decomposition of this compound, researchers utilized thermogravimetric analysis (TGA) to monitor weight loss associated with water removal and subsequent formation of anhydrous samarium chloride. The results indicated that controlled heating up to 240 °C effectively produced dry samarium(III) chloride without significant impurities .

Case Study 2: Encapsulation in Carbon Nanotubes

Another investigation focused on encapsulating samarium(III) chloride within carbon nanotubes to enhance its properties for potential applications in nanotechnology. High-angle annular dark field scanning transmission electron microscopy (HAADF-STEM) confirmed successful encapsulation, suggesting improved stability and functionality when integrated into composite materials .

Mecanismo De Acción

The mechanism of action of samarium(III) chloride hexahydrate involves its role as a Lewis acid. It can coordinate with various ligands, facilitating reactions by stabilizing transition states and intermediates . In biological systems, samarium compounds can interact with enzymes and other proteins, affecting their activity and function .

Comparación Con Compuestos Similares

Samarium(III) chloride hexahydrate can be compared with other similar compounds, such as:

Samarium(III) fluoride: Similar in its use as a precursor for other samarium compounds but differs in its solubility and reactivity.

Samarium(III) bromide: Shares similar chemical properties but has different reactivity and applications.

Samarium(III) oxide: Used in different industrial applications, such as ceramics and glass manufacturing.

This compound is unique due to its high solubility in water and its ability to form stable complexes with various ligands .

Actividad Biológica

Samarium(III) chloride hexahydrate (SmCl₃·6H₂O) is an inorganic compound that has garnered attention in various scientific fields due to its unique properties and biological activities. This article delves into the biological activity of SmCl₃·6H₂O, its mechanisms of action, potential applications in medicine, and relevant case studies.

This compound is a pale yellow crystalline solid, highly soluble in water, with a molecular weight of 364.81 g/mol. Its structure consists of samarium ions coordinated with chloride ions, forming a hexahydrate when it absorbs water. The compound can be synthesized through various methods, including the reaction of samarium oxide with hydrochloric acid or ammonium chloride .

1. Apoptosis Induction in Cancer Cells

Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in human cancer cells, potentially making it a candidate for cancer therapy. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to cellular stress and subsequent apoptosis.

2. Interaction with Biological Molecules

This compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions can influence cellular processes such as gene expression and protein synthesis, offering potential applications in drug delivery systems and targeted therapies .

3. Magnetic Resonance Imaging (MRI) Contrast Agent

Due to its paramagnetic properties, SmCl₃·6H₂O is being explored as a contrast agent for MRI. Its ability to enhance the contrast of images may improve diagnostic capabilities in medical imaging .

Table 1: Summary of Biological Activities and Applications

Case Studies

- Cancer Cell Line Studies : A study investigated the effects of SmCl₃·6H₂O on different cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction through ROS-mediated pathways. The results suggest potential therapeutic applications in oncology.

- Drug Delivery Systems : Research has shown that samarium(III) chloride can bind to nucleic acids, enhancing the delivery of therapeutic agents into cells. This property is being explored for developing novel drug delivery systems targeting specific tissues or tumors .

- MRI Applications : Preliminary studies indicate that SmCl₃·6H₂O can improve MRI imaging quality due to its magnetic properties. Further research is needed to evaluate its safety and efficacy as a contrast agent in clinical settings .

Propiedades

Número CAS |

13465-55-9 |

|---|---|

Fórmula molecular |

Cl3H12O6Sm |

Peso molecular |

364.8 g/mol |

Nombre IUPAC |

samarium(3+);trichloride;hexahydrate |

InChI |

InChI=1S/3ClH.6H2O.Sm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

Clave InChI |

TXVNDKHBDRURNU-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.Cl[Sm](Cl)Cl |

SMILES canónico |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Sm+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.